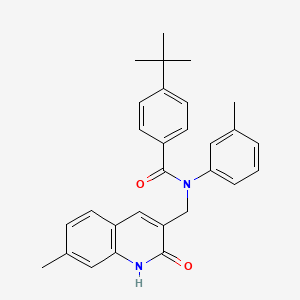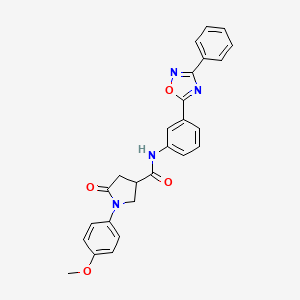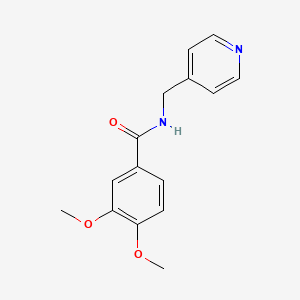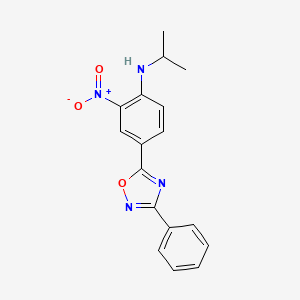![molecular formula C16H23N3O5S B7707496 2-(N-methylbenzenesulfonamido)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7707496.png)
2-(N-methylbenzenesulfonamido)-N-[(4-methylphenyl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-methylbenzenesulfonamido)-N-[(4-methylphenyl)methyl]acetamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACi). It is a potent and selective inhibitor of HDAC1 and HDAC3, which are enzymes involved in the regulation of gene expression. MS-275 has been extensively studied for its potential use in cancer therapy, as well as in other areas of scientific research.
Mecanismo De Acción
The mechanism of action of 2-(N-methylbenzenesulfonamido)-N-[(4-methylphenyl)methyl]acetamide involves the inhibition of HDAC1 and HDAC3, which leads to the accumulation of acetylated histones and other proteins that regulate gene expression. This results in the activation of tumor suppressor genes and the repression of oncogenes, leading to the inhibition of cancer cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the induction of cell cycle arrest, apoptosis, and differentiation in cancer cells. It has also been shown to inhibit angiogenesis and metastasis, as well as to modulate immune responses and inflammation. This compound has been found to be well-tolerated in preclinical studies, with minimal toxicity and no significant adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(N-methylbenzenesulfonamido)-N-[(4-methylphenyl)methyl]acetamide is its potent and selective inhibition of HDAC1 and HDAC3, which makes it a valuable tool for studying the role of these enzymes in gene regulation and disease pathogenesis. This compound is also relatively easy to synthesize and purify, which makes it readily available for use in laboratory experiments.
One of the main limitations of this compound is its specificity for HDAC1 and HDAC3, which may limit its usefulness in studying other HDAC isoforms. In addition, this compound has been shown to have variable efficacy in different types of cancer cells, which may limit its clinical utility in cancer therapy.
Direcciones Futuras
There are several future directions for research on 2-(N-methylbenzenesulfonamido)-N-[(4-methylphenyl)methyl]acetamide, including:
1. The development of more potent and selective HDAC inhibitors that can target other HDAC isoforms and have broader therapeutic applications.
2. The identification of biomarkers that can predict the response of cancer cells to this compound and other HDAC inhibitors, which may help to personalize cancer therapy.
3. The investigation of the mechanisms by which this compound modulates immune responses and inflammation, which may lead to the development of new therapies for inflammatory disorders.
4. The exploration of the potential use of this compound in combination with other anticancer agents, such as chemotherapy and immunotherapy, to enhance their efficacy and reduce toxicity.
Conclusion
This compound is a potent and selective HDAC inhibitor that has been extensively studied for its potential use in cancer therapy and other areas of scientific research. Its mechanism of action involves the inhibition of HDAC1 and HDAC3, leading to the activation of tumor suppressor genes and the repression of oncogenes. This compound has several advantages and limitations for laboratory experiments, and there are several future directions for research on this compound.
Métodos De Síntesis
The synthesis of 2-(N-methylbenzenesulfonamido)-N-[(4-methylphenyl)methyl]acetamide involves several steps, including the reaction of N-methylbenzenesulfonamide with 4-methylbenzyl bromide, followed by the reaction of the resulting compound with acetic anhydride. The final product is obtained by recrystallization and purification. This synthesis method has been described in detail in several scientific publications.
Aplicaciones Científicas De Investigación
2-(N-methylbenzenesulfonamido)-N-[(4-methylphenyl)methyl]acetamide has been extensively studied for its potential use in cancer therapy, particularly in the treatment of solid tumors and hematological malignancies. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, as well as to inhibit angiogenesis and metastasis. This compound has also been studied for its potential use in the treatment of other diseases, such as inflammatory disorders, neurodegenerative diseases, and viral infections.
Propiedades
IUPAC Name |
ethyl 4-[2-[benzenesulfonyl(methyl)amino]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5S/c1-3-24-16(21)19-11-9-18(10-12-19)15(20)13-17(2)25(22,23)14-7-5-4-6-8-14/h4-8H,3,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSVRGVTMMETGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-bromo-N-(2,4-dimethylphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7707441.png)

![1-[2-[(2,6-Dichlorophenyl)methylsulfanyl]ethyl]-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiourea](/img/structure/B7707462.png)

![1-(benzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-3-carboxamide](/img/structure/B7707468.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[4-(butylsulfamoyl)-2-chlorophenoxy]acetamide](/img/structure/B7707470.png)


![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7707481.png)


